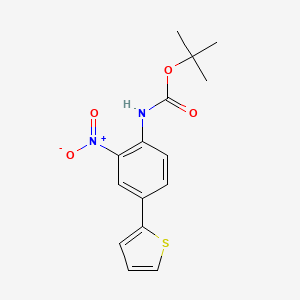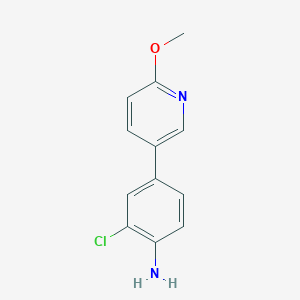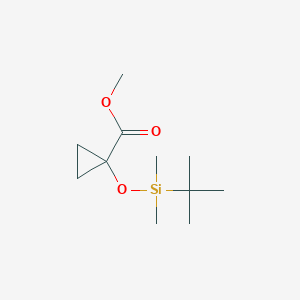![molecular formula C23H33N5O7S B13897771 2-[3-(2,5-Dioxopyrrol-1-yl)propanoylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B13897771.png)
2-[3-(2,5-Dioxopyrrol-1-yl)propanoylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N-Maleimidylpropionyl)biocytin is a versatile biotinylating reagent and thiol-specific probe. It is known for its ability to detect protein sulfhydryl groups on dot blots in the femtomole range . This compound is widely used in various biochemical and molecular biology applications due to its specificity and efficiency.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Maleimidylpropionyl)biocytin involves the reaction of biocytin with maleimide derivatives. The process typically includes the following steps:
Activation of Biocytin: Biocytin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Reaction with Maleimide: The activated biocytin is then reacted with a maleimide derivative under mild conditions to form the final product.
Industrial Production Methods
Industrial production methods for 3-(N-Maleimidylpropionyl)biocytin are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure high purity and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(N-Maleimidylpropionyl)biocytin primarily undergoes thiol-specific reactions. It reacts with sulfhydryl groups to form stable thioether bonds .
Common Reagents and Conditions
Reagents: Common reagents include biocytin, maleimide derivatives, NHS, and EDC.
Major Products Formed
The major product formed from the reaction of 3-(N-Maleimidylpropionyl)biocytin with sulfhydryl groups is a biotinylated protein or peptide, which can be used for various detection and purification applications .
Applications De Recherche Scientifique
3-(N-Maleimidylpropionyl)biocytin has a wide range of applications in scientific research:
Chemistry: Used as a biotinylating reagent for labeling and detecting thiol groups in proteins and peptides.
Biology: Employed in studying protein-protein interactions, protein localization, and cellular processes.
Medicine: Utilized in diagnostic assays and therapeutic research to detect and quantify specific proteins.
Mécanisme D'action
The mechanism of action of 3-(N-Maleimidylpropionyl)biocytin involves the formation of a covalent bond between the maleimide group and the sulfhydryl group of a protein or peptide. This reaction results in the biotinylation of the target molecule, allowing for its detection and purification using streptavidin-based methods .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Maleimidopropionyl)biocytin: Another thiol-specific biotinylating reagent with similar properties and applications.
Biotin-PEG-Maleimide: A polyethylene glycol (PEG) conjugated biotinylating reagent that offers increased solubility and reduced steric hindrance.
Uniqueness
3-(N-Maleimidylpropionyl)biocytin is unique due to its high specificity for sulfhydryl groups and its ability to form stable thioether bonds. This makes it an ideal choice for applications requiring precise and efficient biotinylation .
Propriétés
Formule moléculaire |
C23H33N5O7S |
|---|---|
Poids moléculaire |
523.6 g/mol |
Nom IUPAC |
2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid |
InChI |
InChI=1S/C23H33N5O7S/c29-17(7-2-1-6-16-21-15(13-36-16)26-23(35)27-21)24-11-4-3-5-14(22(33)34)25-18(30)10-12-28-19(31)8-9-20(28)32/h8-9,14-16,21H,1-7,10-13H2,(H,24,29)(H,25,30)(H,33,34)(H2,26,27,35) |
Clé InChI |
KWNGAZCDAJSVLC-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide](/img/structure/B13897731.png)
![Tert-butyl N-(5-oxa-8-azaspiro[3.5]nonan-2-YL)carbamate](/img/structure/B13897732.png)


![(S)-1-((R)-1-Acryloylpiperidin-3-YL)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine 1-oxide](/img/structure/B13897742.png)


